Proxibarbal Proxibarbal Proxibarbal is a member of barbiturates.
Proxibarbal is a derivative of barbiturates, which has been used to treat migraines. Proxibarbal was approved in France but was withdrawn from the market due to the risk of inducing immunoallergic thrombocytopenia.
Brand Name: Vulcanchem
CAS No.: 2537-29-3
VCID: VC0540459
InChI: InChI=1S/C10H14N2O4/c1-3-4-10(5-6(2)13)7(14)11-9(16)12-8(10)15/h3,6,13H,1,4-5H2,2H3,(H2,11,12,14,15,16)
SMILES: CC(CC1(C(=O)NC(=O)NC1=O)CC=C)O
Molecular Formula: C10H14N2O4
Molecular Weight: 226.23 g/mol

Proxibarbal

CAS No.: 2537-29-3

Inhibitors

VCID: VC0540459

Molecular Formula: C10H14N2O4

Molecular Weight: 226.23 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Proxibarbal - 2537-29-3

CAS No. 2537-29-3
Product Name Proxibarbal
Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
IUPAC Name 5-(2-hydroxypropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C10H14N2O4/c1-3-4-10(5-6(2)13)7(14)11-9(16)12-8(10)15/h3,6,13H,1,4-5H2,2H3,(H2,11,12,14,15,16)
Standard InChIKey VNLMRPAWAMPLNZ-UHFFFAOYSA-N
SMILES CC(CC1(C(=O)NC(=O)NC1=O)CC=C)O
Canonical SMILES CC(CC1(C(=O)NC(=O)NC1=O)CC=C)O
Appearance Solid powder
Description Proxibarbal is a member of barbiturates.
Proxibarbal is a derivative of barbiturates, which has been used to treat migraines. Proxibarbal was approved in France but was withdrawn from the market due to the risk of inducing immunoallergic thrombocytopenia.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Axeen
Centralagol
Ipronal
proxibarbal
proxybarbital
Vasalgin
Reference 1: Fain O, Taleb C, Frilay Y, Aurousseau MH, Lejeune F, Thomas M. [Thrombopenic purpura caused by proxibarbal]. Rev Med Interne. 1993 May;14(5):356. French. PubMed PMID: 7901885.
2: Louvet C, Biour M, Azanowsky JM, de Gramont A, Varette C, Demuynck B, Krulik M. [Peripheral thrombopenia secondary to proxibarbal therapy]. Therapie. 1992 Jan-Feb;47(1):81. French. PubMed PMID: 1355933.
3: Grosbois B, Lauvin R, Cornillet B, Fardel O, Lozachmeur P, Jacomy D, Genetet N, Leblay R. [Immuno-allergic thrombopenia caused by proxibarbal]. Ann Med Interne (Paris). 1990;141(1):84-5. French. PubMed PMID: 1969721.
4: [A controlled trial of prevention of recurrence of gastroduodenal ulcers with proxybarbital]. Pol Tyg Lek. 1989 Apr 10-17;44(15-16):364-6. Polish. PubMed PMID: 2696937.
5: Quereux C, Taurelle R, Tamborini A. [Treatment of psycho-neuro-autonomic disorders of menopause: contribution of veralipride compared with a barbiturate sedative (proxibarbal)]. Rev Fr Gynecol Obstet. 1987 Jul-Sep;82(7-9):523-8. French. PubMed PMID: 2890197.
6: Wittekind HH, Testa B, Balant LP. Isomerisation and urinary excretion of proxibarbal and valofan in man; a preliminary study. Eur J Drug Metab Pharmacokinet. 1984 Apr-Jun;9(2):117-22. PubMed PMID: 6146529.
7: Lambrey B, Lafont O, D'Athis P, Jacquot C. [Development of proxibarbal blood levels. The role of various elimination processes]. J Pharmacol. 1984 Apr-Jun;15(2):223-30. French. PubMed PMID: 6145815.
8: Lambrey B, Compagnon PL, Jacquot C. Pharmacokinetics of 14C-2-allophanyl-2-allyl -gamma-valero-lactone: a prodrug of proxibarbal in rats. Eur J Drug Metab Pharmacokinet. 1981;6(3):161-9. PubMed PMID: 6118275.
9: Sulman FG, Pfeifer Y, Superstine E. Preventive treatment of migraine with enzyme induction by proxibarbal in a "double-blind" trial. Headache. 1980 Sep;20(5):269-73. PubMed PMID: 6108941.
10: Frochaux-Zeidler EL, Testa B. Metabolic investigations of proxibarbal [5-allyl-5-(2-hydroxypropyl)barbituric acid] in vitro. Pharm Acta Helv. 1980;55(3):79-82. PubMed PMID: 6104818.
11: KAPUSCINSKI WJ, KRUDYSZ J, UHER M, SZYMANSKI J. [USE OF IPRONAL IN THE TREATMENT OF GLAUCOMA]. Wiad Lek. 1965 Feb 15;18:321-3. Polish. PubMed PMID: 14299990.
12: KAPUSCINSKI WJ, OGIELSKA E, RUDKOWSKA A, KRUDYSZ J, UHER M, SZYMANSKI J. [FURTHER RESEARCH ON THE ACTION OF IPRONAL IN SIMPLE GLAUCOMA, IN RELATION TO ELECTROENCEPHALOGRAPHY]. Klin Oczna. 1965;35:213-7. Polish. PubMed PMID: 14306816.
13: KOMARNICKA R. [EFFECT OF IPRONAL ON THIRST REGULATION IN THIRST NEUROSIS AND DIABETES INSIPIDUS]. Endokrynol Pol. 1964 Jan-Feb;15:9-18. Polish. PubMed PMID: 14203292.
14: ZYCHIEWICZ-KRANKOWSKA D. [PAST RESULTS OF THE USE OF THE D1H PREPARATION (IPRONAL) IN SOME MENTAL DISORDERS]. Postepy Hig Med Dosw. 1963 Nov-Dec;17:823-6. Polish. PubMed PMID: 14125581.
15: KOMARNICKA R. [FURTHER CLINICAL STUDIES ON THE EFFECT OF IPRONAL (D1H PREPARATION)]. Postepy Hig Med Dosw. 1963 Nov-Dec;17:819-22. Polish. PubMed PMID: 14125580.
16: GIANOLI G, LEHNER H. [ON THE THERAPY OF BRAIN CONCUSSION AND POST-CONCUSSION DISORDERS WITH A BARBITURIC ACID DERIVATIVE (AXEEN-HOMMEL)]. Ther Umsch. 1963 Sep;20:410-5. German. PubMed PMID: 14056762.
17: GAMSKI M. [CLINICAL OBSERVATIONS ON THE USE OF THE D1H PREPARATION (IPRONAL "POLFA") IN THE TREATMENT OF NEUROSES]. Pol Tyg Lek. 1963 Mar 4;18:339-43. Polish. PubMed PMID: 14049750.
PubChem Compound 17336
Last Modified Nov 11 2021
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